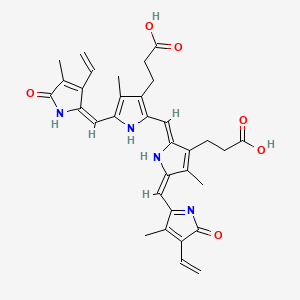
Dehydrobilirubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone. Biosynthesized from hemoglobin as a precursor of bilirubin. Occurs in the bile of AMPHIBIANS and of birds, but not in normal human bile or serum.
Aplicaciones Científicas De Investigación
Biochemical Properties and Mechanisms
Dehydrobilirubin is formed through the enzymatic reduction of bilirubin, primarily via the action of heme oxygenase-1 (HO-1). This compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals positions it as a potential therapeutic agent in various conditions characterized by oxidative damage.
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of this compound in models of traumatic brain injury. For instance, research indicates that this compound can enhance the expression of neuroprotective proteins such as nuclear factor erythroid 2-related factor 2 (NRF2), which plays a pivotal role in cellular defense mechanisms against oxidative stress and inflammation . This suggests that this compound could be beneficial in treating neurodegenerative diseases or injuries.
Antioxidant Role in Disease Models
This compound has been shown to modulate inflammatory responses and oxidative stress in various disease models. In particular, its administration has been linked to reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as liver disease and acute kidney injury. The compound's antioxidant properties help maintain cellular integrity by preventing lipid peroxidation and DNA damage .
Potential Applications in Cancer Therapy
Emerging evidence suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that this compound can inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation. This dual action makes it a candidate for further investigation as an adjunctive therapy in oncology .
Diagnostic Applications
The detection of this compound levels can serve as a biomarker for certain pathological conditions. For example, its concentration can be indicative of liver function and the severity of liver diseases, including hepatitis and cirrhosis. Monitoring this compound levels may provide insights into disease progression and therapeutic efficacy .
Case Study 1: Neuroprotection Post-Trauma
A study investigated the effects of minocycline on neural stem cell proliferation following traumatic brain injury, finding that increased levels of this compound correlated with enhanced neuroprotection and recovery outcomes .
Case Study 2: Antioxidant Effects in Liver Disease
Research has shown that this compound administration resulted in significant reductions in liver enzyme levels and improved histological outcomes in animal models of liver injury, highlighting its potential as a therapeutic agent for hepatic disorders .
Summary Table of Applications
Propiedades
Número CAS |
28022-06-2 |
|---|---|
Fórmula molecular |
C33H34N4O6 |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15- |
Clave InChI |
RCNSAJSGRJSBKK-LFKMQHSASA-N |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
SMILES isomérico |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |
SMILES canónico |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Key on ui other cas no. |
114-25-0 |
Sinónimos |
iliverdin XIII alpha biliverdin XIIIa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















